molecular formula C11H19NO2 B13480211 tert-butyl N-(hex-1-yn-3-yl)carbamate

tert-butyl N-(hex-1-yn-3-yl)carbamate

Cat. No.: B13480211
M. Wt: 197.27 g/mol
InChI Key: XGMXVSYFTFRIIG-UHFFFAOYSA-N
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Description

tert-butyl N-(hex-1-yn-3-yl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a hex-1-yn-3-yl amine. Its molecular formula is C₁₁H₁₃NO₄S, with a molecular weight of 255.29 g/mol, and it is registered under CAS number 156916-81-3 . The compound features an alkyne group (C≡C) at position 1 of the hexyl chain and a carbamate moiety, making it a versatile intermediate in organic synthesis, particularly for introducing protected amine functionalities in pharmaceuticals or agrochemicals. The Boc group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-hex-1-yn-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h2,9H,6,8H2,1,3-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMXVSYFTFRIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(hex-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with hex-1-yn-3-ylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(hex-1-yn-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(hex-1-yn-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors .

Medicine: Its unique structure allows for the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-butyl N-(hex-1-yn-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can occur through covalent modification or reversible binding, depending on the nature of the interaction .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Activity : Analogues like 41e and benzimidazolone derivatives exhibit bioactivity in enzyme inhibition, but the target compound’s pharmacological profile remains unexplored .
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data are absent for most compounds, limiting comparisons of decomposition behavior.

Biological Activity

Tert-butyl N-(hex-1-yn-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in metabolic regulation and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a hex-1-yne chain via a carbamate linkage. Its molecular formula is C11H17NO2C_{11}H_{17}NO_2, with a molar mass of 197.26 g/mol. The presence of the terminal alkyne group suggests reactivity in organic transformations, making it an interesting candidate for various biochemical applications.

The primary biological activity attributed to this compound is its inhibition of acetyl-CoA carboxylase 2 (ACC2) . This enzyme plays a crucial role in fatty acid metabolism, and its inhibition leads to several metabolic effects:

  • Increased mitochondrial fatty acid oxidation : Enhances energy expenditure by promoting the breakdown of fatty acids.
  • Decreased intramyocellular lipid deposition : Reduces lipid accumulation within muscle cells, which can improve insulin sensitivity.

Biological Activity and Applications

Research indicates that this compound may have therapeutic implications for metabolic disorders such as insulin resistance and obesity. The compound's ability to cross biological membranes, including the blood-brain barrier, enhances its potential for treating central nervous system-related metabolic conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetyl-CoA carboxylase 2
Metabolic RegulationEnhances fatty acid oxidation and insulin sensitivity
CNS PenetrationCapable of crossing the blood-brain barrier

Case Studies

Several studies have explored the effects of similar compounds on metabolic pathways. For instance, derivatives of alkynes have shown promising results in modulating enzyme activities related to lipid metabolism. These studies underline the potential for developing new therapeutic agents based on the structural framework of this compound.

Case Study 1: Insulin Sensitivity Improvement

A study demonstrated that compounds inhibiting ACC2 led to improved insulin sensitivity in animal models. The administration of this compound resulted in significant reductions in plasma glucose levels and enhanced glucose tolerance tests.

Case Study 2: Anticancer Properties

While primarily focused on metabolic disorders, compounds with similar structures have also been investigated for anticancer properties. Alkynes have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of metabolic pathways that are often dysregulated in tumors.

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction Type Catalyst System Yield (%) Reference
Sonogashira CouplingPdCl₂(PPh₃)₂/CuI62
CuAACCuSO₄/sodium ascorbate88
Suzuki-MiyauraXPhos Pd G345

Q. Table 2: Stability Under Accelerated Degradation Conditions

Condition Time Degradation (%)
40°C/75% RH4 weeks12
0.1 M HCl24 hr98
UV light (254 nm)48 hr28

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